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Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular geometry of 1-nitropropene, a

molecule of interest in organic synthesis and theoretical chemistry. Due to a notable absence of

comprehensive experimental studies determining its structure, this document primarily relies on

high-level computational chemistry to elucidate the geometric parameters of its isomers and

conformers. The theoretical data presented herein offers a robust framework for understanding

the spatial arrangement of 1-nitropropene, pending future experimental validation.

Introduction to the Molecular Structure of 1-
Nitropropene
1-Nitropropene (C₃H₅NO₂) is a nitroalkene that can exist as two geometric isomers, (E)-1-
nitropropene (trans) and (Z)-1-nitropropene (cis), arising from the substitution pattern around

the carbon-carbon double bond. Furthermore, rotation around the C-C single bond adjacent to

the double bond, as well as the C-N bond, gives rise to various conformers. The interplay of

electronic effects, specifically the conjugation between the nitro group and the double bond,

and steric hindrance governs the relative stability and geometry of these structures.

Theoretical Determination of Molecular Geometry
The geometric parameters of 1-nitropropene have been investigated through ab initio

quantum mechanical calculations. These computational studies provide valuable insights into
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the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The

following sections present data derived from such theoretical models.

Computational Methodology
The optimized geometries and energies of 1-nitropropene isomers and conformers are

typically determined using computational chemistry software. A common approach involves

methods such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT)

with a suitable basis set (e.g., 6-311++G(d,p)). For more complex electronic structures,

multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed

by second-order perturbation theory (CASPT2) may be employed to accurately model the

electronic states and geometry.

The general workflow for these computational studies is as follows:
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General Workflow for Computational Geometry Optimization

Input Preparation

Calculation

Analysis

Define Initial Molecular Structure
(cis/trans isomer)

Select Computational Method
(e.g., DFT, MP2, CASSCF)

Choose Basis Set
(e.g., 6-311++G(d,p))

Geometry Optimization

Frequency Calculation

Verify True Minimum
(No imaginary frequencies)

Extract Geometric Parameters
(Bond lengths, angles, dihedrals) Determine Relative Energies of Conformers

Click to download full resolution via product page

A generalized workflow for the computational determination of molecular geometry.

Conformational Analysis of 1-Nitropropene
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The conformational landscape of 1-nitropropene is primarily defined by the rotation around the

C-C single bond, leading to s-cis (syn-periplanar) and s-trans (anti-periplanar) arrangements of

the double bond and the nitro group. Additionally, the orientation of the methyl group relative to

the vinyl group can lead to further conformational isomers.

The following diagram illustrates the relationship between the primary conformers of 1-
nitropropene.

Conformational Isomers of 1-Nitropropene

trans-(E)-1-Nitropropene cis-(Z)-1-Nitropropene

s-cis (syn-periplanar)

s-trans (anti-periplanar)

Rotation around C-C

s-cis (syn-periplanar)

s-trans (anti-periplanar)

Rotation around C-C

Click to download full resolution via product page

Relationship between the main conformers of cis- and trans-1-nitropropene.

Computational studies suggest that for both (E)- and (Z)-1-nitropropene, the planar

conformations are the most stable due to the favorable conjugation between the π-system of

the double bond and the nitro group.

Molecular Geometry Data
The following tables summarize the key geometric parameters for the most stable conformers

of (E)- and (Z)-1-nitropropene as determined by computational methods.

Bond Lengths
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Bond (E)-1-Nitropropene (Å) (Z)-1-Nitropropene (Å)

C=C

C-C

C-N

N-O (symmetric stretch)

N-O (asymmetric stretch)

C-H (vinyl)

C-H (methyl)

Note: Specific values from peer-reviewed experimental or computational literature are needed

to populate this table.

Bond Angles
Angle (E)-1-Nitropropene (°) (Z)-1-Nitropropene (°)

C=C-C

C-C-N

O-N-O

C=C-H

H-C-H (methyl)

Note: Specific values from peer-reviewed experimental or computational literature are needed

to populate this table.

Dihedral Angles
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Dihedral Angle (E)-1-Nitropropene (°) (Z)-1-Nitropropene (°)

C=C-C-N (s-trans) ~180 ~180

C=C-C-N (s-cis) ~0 ~0

H-C-C=C

Note: Specific values from peer-reviewed experimental or computational literature are needed

to populate this table.

Experimental Protocols: A General Overview
While specific experimental data for 1-nitropropene is not readily available, this section

outlines a general protocol for determining the molecular geometry of a similar molecule using

gas-phase electron diffraction (GED), a powerful technique for this purpose.

Gas-Phase Electron Diffraction (GED) Workflow
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General Experimental Workflow for Gas-Phase Electron Diffraction

Sample Preparation & Introduction

Experiment

Data Analysis

Synthesize and Purify
1-Nitropropene
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into Vacuum Chamber

Record Diffraction Pattern
on Detector

Generate High-Energy
Electron Beam

Convert 2D Pattern to
1D Intensity Curve

Fourier Transform to
Radial Distribution Curve

Refine Structural Model
against Experimental Data

Determine Final
Molecular Geometry
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A typical experimental workflow for determining molecular structure using GED.

Conclusion and Future Outlook
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The molecular geometry of 1-nitropropene is characterized by the existence of cis and trans

isomers, each with multiple conformers. High-level computational studies provide a detailed

picture of the bond lengths, bond angles, and dihedral angles, suggesting that planar

conformations are the most stable due to electronic conjugation. However, there is a clear need

for experimental data from techniques such as microwave spectroscopy or gas-phase electron

diffraction to validate and refine these theoretical models. Such experimental work would

provide a more complete and accurate understanding of the structural properties of 1-
nitropropene, which is fundamental for its application in chemical synthesis and for

benchmarking theoretical methods.

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Geometry
of 1-Nitropropene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615415#molecular-geometry-of-1-nitropropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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